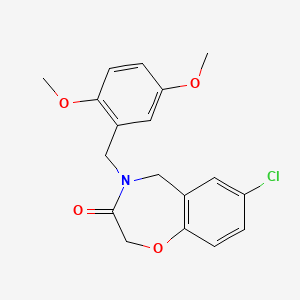

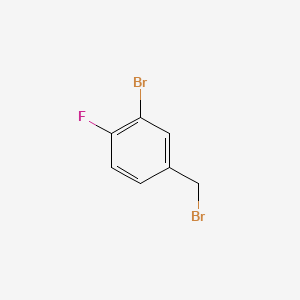

![molecular formula C14H13N3O2S2 B2536801 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 912624-95-4](/img/structure/B2536801.png)

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Overview

Description

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine core . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the preparation of N-heterocyclic compounds characterized by NMR and HRMS analysis . The specific chemical reactions for “N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” are not detailed in the retrieved papers.Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cancer, and cardiovascular diseases.

Antimicrobial Activity

These compounds have also been identified as having potent antimicrobial properties . This suggests potential applications in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been reported to possess herbicidal activity . This could lead to the development of more effective and environmentally friendly herbicides.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds could be harnessed for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

Antifungal Activity

The antifungal activity of thiazolo[4,5-b]pyridines suggests potential applications in the treatment of fungal infections, which can be particularly problematic in immunocompromised individuals.

Antitumor Activity

Thiazolo[4,5-b]pyridines have been found to exhibit antitumor activities . This opens up possibilities for their use in cancer therapy, particularly in targeted drug delivery systems.

Phosphoinositide 3-Kinase Inhibition

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been found to show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapies.

Fluorescence Properties

Thiazole-based compounds have been found to exhibit ligand-centered fluorescence . This property could be exploited in the development of fluorescent probes for biological imaging.

Mechanism of Action

These compounds exhibit potent PI3K inhibitory activity. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction inhibits the activity of PI3K, thereby affecting the cellular functions regulated by this enzyme.

properties

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c1-9-10(5-3-6-11(9)17-21(2,18)19)13-16-12-7-4-8-15-14(12)20-13/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYVQRHGHPQRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C)C2=NC3=C(S2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326458 | |

| Record name | N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide | |

CAS RN |

912624-95-4 | |

| Record name | N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

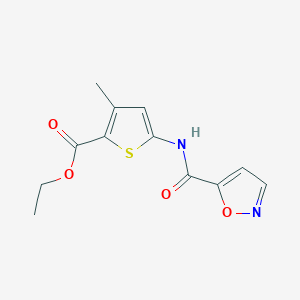

![Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2536721.png)

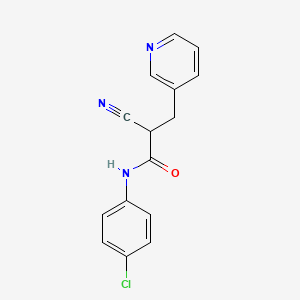

![2-(Furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2536731.png)

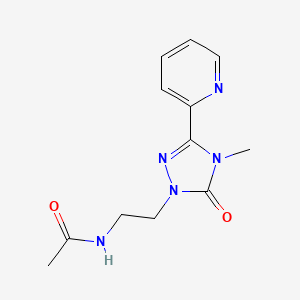

![2,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2536732.png)

![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)

![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2536735.png)

![Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2536738.png)